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Compound of Interest

Compound Name:
2-Methoxyethyl 4-

methylbenzenesulfonate

Cat. No.: B609234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the use of 2-Methoxyethyl 4-
methylbenzenesulfonate (also known as 2-methoxyethyl tosylate) as a versatile reagent in

organic synthesis. This compound is primarily utilized as an efficient alkylating agent for the

introduction of the 2-methoxyethyl group onto a variety of nucleophiles, including alcohols,

phenols, amines, and thiols. The 2-methoxyethyl group can serve as a protecting group or be

incorporated as a stable structural moiety in target molecules.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxyethyl 4-
methylbenzenesulfonate is presented in the table below.

Property Value

Molecular Formula C₁₀H₁₄O₄S

Molecular Weight 230.28 g/mol

Appearance Colorless liquid

Boiling Point Not available

Purity ≥97.0%
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Experimental Protocols
The following sections detail the experimental procedures for the synthesis of 2-Methoxyethyl
4-methylbenzenesulfonate and its application in various alkylation reactions.

Synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate
This protocol describes the synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate from 2-

methoxyethanol and p-toluenesulfonyl chloride.[1]

Reaction Scheme:

Materials:

2-methoxyethanol (38 g)

Pyridine (12 ml)

p-toluenesulfonyl chloride (95.3 g)

Concentrated hydrochloric acid

Methylene chloride

Water

Saturated sodium chloride solution

Magnesium sulfate

Ice

Procedure:

In a suitable reaction vessel, dissolve 38 g of 2-methoxyethanol in 12 ml of pyridine.

Cool the solution to 0°C using an ice bath.
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Slowly add 95.3 g of p-toluenesulfonyl chloride to the cooled solution portionwise over a

period of two hours.

Stir the reaction mixture at 0°C for 20 hours.

After the reaction is complete, pour the mixture into a beaker containing 200 ml of

concentrated hydrochloric acid and 1 liter of ice cubes.

Extract the product with methylene chloride.

Wash the organic layer successively with methylene chloride, water, and a saturated sodium

chloride solution.

Dry the organic phase over magnesium sulfate.

Remove the solvent under reduced pressure to yield the product as a yellow oil (99 g).[1]

Workflow for the Synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate:
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Reaction Preparation

Reaction

Work-up

Dissolve 2-methoxyethanol in pyridine

Cool to 0°C

Add p-toluenesulfonyl chloride

Over 2 hours

Stir for 20 hours at 0°C

Quench with HCl and ice

Extract with methylene chloride

Wash organic layer

Dry over MgSO4

Concentrate in vacuo

Product: 2-Methoxyethyl 4-methylbenzenesulfonate

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate.
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Application in O-Alkylation (Williamson Ether Synthesis)
This protocol provides a general procedure for the O-alkylation of alcohols and phenols using

2-Methoxyethyl 4-methylbenzenesulfonate. The reaction proceeds via a Williamson ether

synthesis mechanism.

Reaction Scheme:

Materials:

Alcohol or Phenol (1.0 eq)

2-Methoxyethyl 4-methylbenzenesulfonate (1.1 - 1.5 eq)

Base (e.g., Sodium hydride, Potassium carbonate) (1.2 - 2.0 eq)

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

To a stirred solution of the alcohol or phenol in the chosen anhydrous solvent, add the base

portionwise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

Allow the mixture to stir at room temperature for 30 minutes to form the corresponding

alkoxide or phenoxide.

Add 2-Methoxyethyl 4-methylbenzenesulfonate dropwise to the reaction mixture.

Heat the reaction to an appropriate temperature (typically between 50-80°C) and monitor the

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and quench with water or a

saturated aqueous solution of ammonium chloride.

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate or magnesium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

General Workflow for O-Alkylation:

Alcohol/Phenol

Deprotonation with Base

Anhydrous Solvent

Alkoxide/Phenoxide formation

Addition of 2-Methoxyethyl
4-methylbenzenesulfonate

Heating and Monitoring

Work-up and Purification

O-alkylated Product
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Click to download full resolution via product page

Caption: General workflow for O-alkylation using 2-Methoxyethyl 4-methylbenzenesulfonate.

Application in N-Alkylation
This protocol outlines a general procedure for the N-alkylation of primary and secondary

amines.

Reaction Scheme:

Materials:

Amine (1.0 eq)

2-Methoxyethyl 4-methylbenzenesulfonate (1.0 - 1.2 eq)

Base (e.g., Potassium carbonate, Triethylamine, DIPEA) (2.0 - 3.0 eq)

Solvent (e.g., Acetonitrile, DMF)

Procedure:

To a solution of the amine in the chosen solvent, add the base.

Add 2-Methoxyethyl 4-methylbenzenesulfonate dropwise to the stirred suspension at

room temperature.

Heat the reaction mixture to 50-80°C and stir for 4-24 hours.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.

If an inorganic base was used, filter off the salts.

If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with

water and brine to remove the DMF.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Application in S-Alkylation
This protocol provides a general method for the S-alkylation of thiols to form thioethers.

Thiolates are excellent nucleophiles, and the reaction typically proceeds efficiently.

Reaction Scheme:

Materials:

Thiol (1.0 eq)

2-Methoxyethyl 4-methylbenzenesulfonate (1.1 eq)

Base (e.g., Sodium hydride, Sodium hydroxide) (1.1 eq)

Solvent (e.g., THF, Ethanol)

Procedure:

Dissolve the thiol in the chosen solvent and add the base at 0°C to form the thiolate.

Stir the mixture for approximately 15-30 minutes.

Add 2-Methoxyethyl 4-methylbenzenesulfonate to the reaction mixture.

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

Upon completion, quench the reaction with water.

Extract the product with an organic solvent.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.
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Purify the crude product by distillation or column chromatography.

Data Presentation
The following table summarizes representative quantitative data for alkylation reactions using

tosylate reagents. Actual yields for reactions with 2-Methoxyethyl 4-methylbenzenesulfonate
may vary depending on the specific substrate and reaction conditions.

Nucleop
hile
Type

Substra
te
Exampl
e

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

Alcohol

2-

Thiophen

e ethanol

KOH/Trie

thylamine

Dichloro

methane
RT 2 96 [2]

Amine

Piperidin

e

derivative

K₂CO₃ DMF 50-80 4-24 N/A
General

Protocol

Azide
Sodium

azide
N/A DMF 40-60 1-4 N/A [3]

Deprotection of the 2-Methoxyethyl (MEM) Group
The 2-methoxyethyl group, often referred to as MEM (methoxyethoxymethyl) in its ether form,

can be cleaved under acidic conditions.

General Deprotection Protocol:

Materials:

MEM-protected compound

Acidic reagent (e.g., HCl in methanol, trifluoroacetic acid, ZnBr₂)

Solvent (e.g., Methanol, Dichloromethane)
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Procedure:

Dissolve the MEM-protected compound in the chosen solvent.

Add the acidic reagent to the solution.

Stir the reaction at room temperature or with gentle heating.

Monitor the deprotection by TLC.

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium

bicarbonate solution).

Extract the product with an organic solvent.

Wash the organic layer with water and brine, dry, and concentrate.

Purify the deprotected compound as necessary.

Logical Relationship for Application of 2-Methoxyethyl 4-methylbenzenesulfonate:
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2-Methoxyethyl
4-methylbenzenesulfonate

Alkylation Reaction

Nucleophile (R-OH, R₂NH, R-SH)

2-Methoxyethylated Product

Structural Moiety Protecting Group

Deprotection (if applicable)

Final Product
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Caption: Application logic of 2-Methoxyethyl 4-methylbenzenesulfonate in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 2-Methoxyethyl 4-
methylbenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609234#experimental-procedure-for-using-2-
methoxyethyl-4-methylbenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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